CDC55 is the regulatory B subunit of protein phosphatase 2A (PP2A) in Saccharomyces cerevisiae, forming a heterotrimeric complex with the structural subunit Tpd3 and catalytic subunits Pph21/Pph22. The protein comprises 526 amino acids with a molecular weight of ~60 kDa [1] [9]. Its core structure features seven WD40 repeats organized into a β-propeller architecture, where each "blade" consists of four anti-parallel β-strands (a–d) [2] [8]. This propeller forms a substrate-binding groove on the top surface, primarily involving blades 1–2, which directly interact with substrates and regulatory partners like the adenoviral E4orf4 protein [2]. Key functional motifs include:
Table 1: Key Structural Domains of CDC55
Domain | Residues | Function | Interaction Partners |
---|---|---|---|
WD40 blade 1 | 30–85 | Substrate binding | E4orf4, Chs2 |
WD40 blade 2 | 86–150 | Catalytic groove formation | PP2A-C subunit |
LxxIxE motif | 210–215 | Scaffold subunit (Tpd3) binding | Tpd3 |
Zds1-binding region | 450–526 | Cytoplasmic anchoring | Zds1, Zds2 |
CDC55 exhibits >50% sequence identity to mammalian PP2A B55 regulatory subunits. Its WD40 propeller domains are evolutionarily conserved, with yeast CDC55 sharing 58% identity with human PPP2R2A (B55α) and 54% with PPP2R2D (B55δ) [3] [4]. Key conserved regions include:
Table 2: Sequence Homology of CDC55 Orthologs
Species | Gene | Protein | Identity (%) | Key Conserved Motifs |
---|---|---|---|---|
S. cerevisiae | CDC55 | Cdc55p | 100 | Blade 1 D35-E78-R81 |
H. sapiens | PPP2R2A | B55α | 58 | Blade 1 D39-E82-R85 |
D. melanogaster | wdb | B55 | 55 | Blade 2 hydrophobic core |
S. pombe | par1 | Par1 | 53 | LxxIxE scaffold-binding domain |
The B55 family of PP2A regulatory subunits arose early in eukaryotic evolution. Fungi-specific regulators (e.g., Zds1/2) control CDC55 localization, while higher eukaryotes utilize ENSA/ARPP-19 inhibitors (e.g., Igo1/2 in yeast) to suppress phosphatase activity during mitosis [6]. CDC55 retains three conserved functions across taxa:
CDC55 exhibits spatially and temporally regulated localization, driven by post-translational modifications and binding partners:
Table 3: Subcellular Localization Patterns of CDC55
Cell Cycle Stage | Location | Function | Regulators |
---|---|---|---|
G1/S transition | Bud tip, cytoplasm | Actin polarization, bud emergence | Zds1, Zds2 |
Metaphase | Nucleus | Spindle checkpoint, Cdc20 regulation | Importin-β Kap120 |
Anaphase | Bud neck, cytoplasm | AMR contraction, septation | Cdc5 kinase |
Stress conditions | Nuclear foci | Msn2/Msn4 activation | Hog1 MAPK pathway |
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